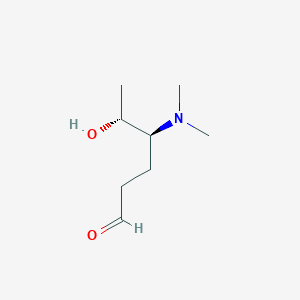
Forosamine
Vue d'ensemble
Description
Forosamine is an indispensable compound crucial in the research and development of antifungal and antibacterial drugs . It is used for studying an array of drug-resistant fungal infections including Candida and Aspergillus, while also combating bacterial infections instigated by Staphylococcus aureus and Streptococcus pneumoniae .
Synthesis Analysis
The synthesis of Forosamine is controlled by several genes. The d-forosamine is synthesized under the control of spnO, N, Q, R, and S . In the biosynthesis of spinosad, the amino group of forosamine is dimethylated by SpnS and then transferred onto the lactone backbone by SpnP .
Molecular Structure Analysis
Forosamine has a molecular formula of C8H17NO2 . It is a monosaccharide with a molecular weight of 159.23 . The IUPAC name for Forosamine is (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal .
Chemical Reactions Analysis
In the biosynthesis of spinosad, the amino group of forosamine is dimethylated by SpnS and then transferred onto the lactone backbone by SpnP . The accumulated N-desmethyl forosamine is transferred onto the lactone backbone by SpnP .
Physical And Chemical Properties Analysis
Forosamine is a white to off-white crystalline powder . It has a boiling point of 251°C at 760 mmHg and a predicted density of 0.974±0.06 g/cm3 .
Applications De Recherche Scientifique
Biosynthesis and Enzymatic Characterization
- Biosynthetic Gene Cluster in Spinosyn Production : Forosamine is a component of spinosyn, an insecticide produced by Saccharopolyspora spinosa. The biosynthetic gene cluster involved in forosamine production was identified, highlighting the role of forosamine in spinosyn biosynthesis (Zhao, Hong, & Liu, 2005).
- Enzymatic Pathways in Forosamine Biosynthesis : Detailed enzymatic characterization of forosamine biosynthesis in the spinosyn pathway was conducted. This included the cloning and expression of genes, and examination of the activities of the corresponding proteins, offering insights into natural product glycodiversification (Hong, Zhao, Melançon, Zhang, & Liu, 2008).
Chemical Biology and Structural Studies
- Structure-Activity Relationship in Monosaccharide Analogs : Research on short-chain fatty acid (SCFA)-hexosamine analogs, including forosamine, demonstrated distinct biological activities based on structural variations. This study helps in understanding the bioactivities of these molecules in various applications, including cancer treatment and glycomics (Aich, Campbell, Elmouelhi, Weier, Sampathkumar, Choi, & Yarema, 2008).
- Synthesis of Forosamine : Efficient synthetic routes for forosamine were developed, contributing to the broader understanding of amino sugar chemistry. This synthesis from glucose as a starting material is crucial for further applications and studies (Voelter, Malik, & Afza, 1984).
Application in Agricultural and Environmental Sciences
- Role in Insecticides : Forosamine's inclusion in spinosyns A and D, used as insecticides, was studied. The environmental fate of spinosad, which contains forosamine, in aquatic systems was explored, highlighting its degradation pathways and environmental impact (Cleveland, Bormett, Saunders, Powers, McGibbon, Reeves, Rutherford, & Balcer, 2002).
Mécanisme D'action
Orientations Futures
Future research could focus on improving the production of compounds like spinosad that contain Forosamine. One study suggested that balanced expression of biosynthetic genes should be considered in the refactoring strategy to avoid accumulation of undesired intermediates or analogues which may affect optimal production of desired compounds .
Propriétés
IUPAC Name |
(4S,5R)-4-(dimethylamino)-5-hydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(11)8(9(2)3)5-4-6-10/h6-8,11H,4-5H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGAAHDUAFVZSS-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCC=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CCC=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171548 | |
| Record name | Forosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Forosamine | |
CAS RN |
18423-27-3 | |
| Record name | (4S,5R)-4-(Dimethylamino)-5-hydroxyhexanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18423-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Forosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018423273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)


![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)




